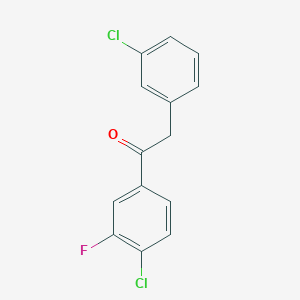
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, connected by an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 4-chloro-3-fluorobenzene and 3-chlorobenzoyl chloride are used as starting materials. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
4-chloro-3-fluorobenzene+3-chlorobenzoyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.
化学反応の分析
Types of Reactions
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
科学的研究の応用
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-2-(3-chlorophenyl)ethanone
- 1-(4-Fluorophenyl)-2-(3-chlorophenyl)ethanone
- 1-(4-Chloro-3-fluorophenyl)-2-phenylethanone
Uniqueness
1-(4-Chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings
特性
分子式 |
C14H9Cl2FO |
|---|---|
分子量 |
283.1 g/mol |
IUPAC名 |
1-(4-chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H9Cl2FO/c15-11-3-1-2-9(6-11)7-14(18)10-4-5-12(16)13(17)8-10/h1-6,8H,7H2 |
InChIキー |
PDXRIZPPYJJAFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC(=C(C=C2)Cl)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Oxopyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B8642894.png)
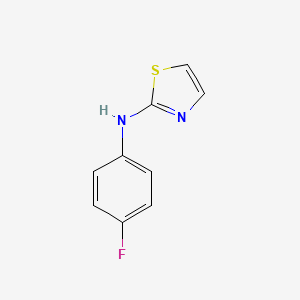
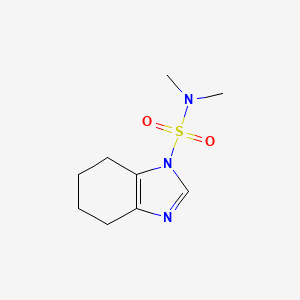
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone;hydrobromide](/img/structure/B8642920.png)


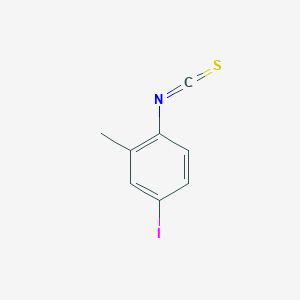


![1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
![[4-(6-Methoxy-pyridin-3-yl)-4-oxo-butyl]-carbamic Acid tert-Butyl Ester](/img/structure/B8642983.png)

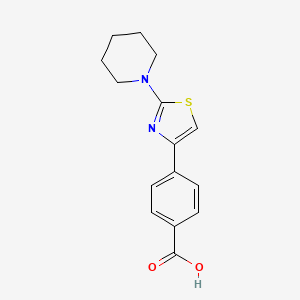
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylurea](/img/structure/B8642993.png)
